molecular formula C10H16O3 B6351683 Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate CAS No. 1350434-18-2

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate

Cat. No. B6351683
CAS RN: 1350434-18-2
M. Wt: 184.23 g/mol
InChI Key: PYWSLDVKSOZIOJ-CBAPKCEASA-N
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Description

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound that was first prepared and described in 1893 by German chemist Carl Hagemann . It is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids .


Synthesis Analysis

Hagemann’s ester can be synthesized through several approaches . In Hagemann’s approach, methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is treated with base to induce cyclization. Finally, heat is applied to generate Hagemann’s ester .


Molecular Structure Analysis

The molecular formula of this compound is C10H14O3 . The molecular weight is 182.22 g/mol .


Chemical Reactions Analysis

Hagemann’s ester is used as a key building block in many syntheses . For example, a key intermediate for the fungal hormone trisporic acid was made by its alkylation . It has also been used to make sterols .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.078 g/mL at 25 °C . Its boiling point is between 268 to 272 °C .

properties

IUPAC Name

ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWSLDVKSOZIOJ-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)C[C@@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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